molecular formula C17H19ClN2O2S B4184054 1-(benzylsulfonyl)-4-(2-chlorophenyl)piperazine

1-(benzylsulfonyl)-4-(2-chlorophenyl)piperazine

Cat. No.: B4184054
M. Wt: 350.9 g/mol
InChI Key: CSAJYZIWPQSPPB-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-4-(2-chlorophenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug in recent years. However,

Mechanism of Action

1-(benzylsulfonyl)-4-(2-chlorophenyl)piperazine acts as a serotonin releasing agent, meaning it increases the release of serotonin from nerve terminals. This leads to an increase in serotonin levels in the brain, which can have a variety of effects on mood, appetite, and sleep. This compound has also been shown to have affinity for other neurotransmitter receptors, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. This compound can also cause nausea, vomiting, and headaches. Long-term use of this compound has been associated with liver and kidney damage.

Advantages and Limitations for Lab Experiments

1-(benzylsulfonyl)-4-(2-chlorophenyl)piperazine has advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It can be used to study the effects of serotonin on the brain and has potential therapeutic applications. However, this compound has limitations as a research tool. It has a short half-life and can be difficult to administer in precise doses.

Future Directions

There are several future directions for research on 1-(benzylsulfonyl)-4-(2-chlorophenyl)piperazine. One area of interest is the potential therapeutic applications of this compound for depression, anxiety, and sleep disorders. Another area of interest is the development of more selective serotonin releasing agents that have fewer side effects than this compound. Additionally, further research is needed to understand the long-term effects of this compound on the body and brain.

Scientific Research Applications

1-(benzylsulfonyl)-4-(2-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have an affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has been investigated as a potential treatment for depression, anxiety, and sleep disorders.

Properties

IUPAC Name

1-benzylsulfonyl-4-(2-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-16-8-4-5-9-17(16)19-10-12-20(13-11-19)23(21,22)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAJYZIWPQSPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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